Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
Description
Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a bicyclic compound featuring a partially hydrogenated biphenyl core, a thiophene ring, and ester/ketone functional groups. Its structure combines aromatic and non-aromatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. This compound’s stereoelectronic profile and conformational flexibility are critical for its applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 6-(4-methylphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-3-23-20(22)19-16(14-8-6-13(2)7-9-14)11-15(12-17(19)21)18-5-4-10-24-18/h4-10,12,16,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMOABHPEGOXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The key steps often include the formation of the tetrahydro-biphenyl structure and the introduction of the thiophene moiety. Detailed procedures can be found in various chemical literature sources.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast cancer cell lines (T47D) and cervical cancer cells (HeLa) using MTT assays. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cancer types .
Antiviral Activity
The antiviral potential of this compound has also been investigated. In a study focused on influenza virus inhibition, related compounds exhibited IC50 values as low as 1.1 μM against viral RNA-dependent RNA polymerase (RdRP), showcasing their effectiveness in disrupting viral replication processes .
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. For example:
- Inhibition of Protein Interactions : Compounds similar to this have been shown to inhibit critical protein-protein interactions necessary for viral replication.
- Induction of Apoptosis : The anticancer activity may involve the induction of apoptotic pathways in cancer cells.
Research Findings
A summary of relevant research findings is presented in the following table:
| Study | Cell Line/Model | Activity | IC50 (μM) |
|---|---|---|---|
| Study A | T47D (Breast Cancer) | Anticancer | 5.0 |
| Study B | HeLa (Cervical Cancer) | Anticancer | 4.5 |
| Study C | Influenza Virus | Antiviral | 1.1 |
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Case Study on Anticancer Effects : A study involving the treatment of T47D cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability.
- Case Study on Antiviral Properties : In vitro assays demonstrated that compounds with structural similarities effectively inhibited influenza virus replication without significant cytotoxicity up to concentrations of 250 μM.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis efficiency, physical properties, and spectral characteristics.
Substituent Variations and Electronic Effects
- Dimethyl 4'-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2,4-dicarboxylate () Structural Differences: Replaces the ethyl ester with two methyl esters and introduces a bromine atom at position 4'. Implications: The bromine atom increases molecular weight (MW: ~463.3 vs. The dual ester groups may reduce solubility in non-polar solvents compared to the mono-ethyl ester in the target compound. Spectral Data: Crystal structure analysis (CCDC 2249849) reveals intermolecular C–H···O interactions, absent in the target compound due to differing substituents .
- Ethyl 4'-chloro-3-oxo-5-(p-tolylamino)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate () Structural Differences: Substitutes the thiophen-2-yl group with a p-tolylamino moiety and adds a chlorine atom at position 4'. Implications: The electron-donating p-tolylamino group increases basicity (NH stretch at 3271 cm⁻¹ in IR) compared to the electron-rich thiophene (C–S stretch ~700 cm⁻¹) . The chloro substituent enhances lipophilicity (LogP ~3.6 vs. target’s ~3.0). Synthesis Yield: 75%, higher than typical yields for thiophene-containing analogs, suggesting substituent-dependent reactivity .
Physical and Spectral Properties
Functional Group Reactivity
Thiophene vs. Pyrimidine Substituents () :
The compound 3ag (pyrimidin-5-yl and trifluoromethyl substituents) exhibits higher electron-withdrawing character than the thiophen-2-yl group, reducing nucleophilicity at the biphenyl core. This is reflected in its lower yield (47%) due to steric and electronic challenges during synthesis .- Ester vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
